[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Descripción
[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a small-molecule organic compound featuring three key structural motifs:
- Azetidine ring: A four-membered nitrogen-containing heterocycle, offering conformational constraints.
- 3-Cyclopropyl-1,2,4-oxadiazole: A heterocyclic moiety known for metabolic stability and bioactivity in medicinal chemistry.
Propiedades
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-21(17-10-6-15(7-11-17)14-4-2-1-3-5-14)24-12-18(13-24)20-22-19(23-26-20)16-8-9-16/h1-7,10-11,16,18H,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHXLNLSIYVQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary targets of [1,1’-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone are currently unknown. The compound is a derivative of 1,2,4-oxadiazole, which has been shown to have a wide range of applications. Oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications.
Mode of Action
For instance, some oxadiazole derivatives have shown significant biological activity with a potency comparable to standard drugs.
Biochemical Pathways
Oxadiazole derivatives have been reported to exhibit broad-spectrum agricultural biological activities. They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani.
Pharmacokinetics
In silico studies of similar oxadiazole derivatives have predicted favorable pharmacokinetic properties.
Result of Action
Actividad Biológica
The compound [1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS Number: 1351610-43-9) is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 345.4 g/mol. The structure features a biphenyl moiety linked to an azetidine ring and a 1,2,4-oxadiazole group, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxicity against various cancer cell lines.
These compounds induce apoptosis in cancer cells through mechanisms that may involve the activation of caspases and disruption of mitochondrial membrane potential.
The proposed mechanism of action for compounds similar to this compound includes:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : Flow cytometry assays have indicated that these compounds can effectively induce apoptosis in sensitive cancer cell lines.
- Targeting Specific Enzymes : Some studies suggest that oxadiazole derivatives may act as inhibitors for specific enzymes involved in cancer metabolism.
Case Studies
Several case studies have reported on the biological activity of similar oxadiazole-containing compounds:
- Study on Anticancer Activity : In vitro studies demonstrated that certain oxadiazole derivatives exhibited higher cytotoxicity than traditional chemotherapeutic agents like doxorubicin against MCF-7 and A549 cells .
- Mechanistic Insights : Research indicated that these compounds could modulate apoptotic pathways and inhibit histone deacetylases (HDACs), enhancing their anticancer efficacy .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Compounds Sharing the 3-Cyclopropyl-1,2,4-Oxadiazole-Azetidine Core
Example : [3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride (CAS: 1426291-27-1)
- Structural Difference: Replaces the biphenyl-methanone group with an acetic acid hydrochloride substituent.
- Implications: The acetic acid group introduces polarity, likely improving aqueous solubility compared to the hydrophobic biphenyl group in the target compound.
Example : (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one (EP 2 697 207 B1)
- Structural Difference: Incorporates a larger oxazolidinone ring and trifluoromethylphenyl groups.
- Trifluoromethyl groups could improve lipophilicity and membrane permeability compared to the target compound’s cyclopropyl substituent .
Biphenyl-Containing Heterocyclic Derivatives
Example : [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone (CAS 339022-36-5)
- Structural Difference: Substitutes azetidine-oxadiazole with a thiazole ring and 2-chloroanilino group.
- Implications: The thiazole ring’s sulfur atom may participate in hydrogen bonding or metal coordination, differing from the oxadiazole’s electronic profile.
Example : 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxy-phenyl)-1-phenyl-1H-pyrazole (Acta Cryst. E68, o972–o973)
- Structural Difference : Features pyrazoline rings instead of azetidine-oxadiazole.
- Implications :
Heterocyclic Compounds with Varied Pharmacophores
Comparative Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
